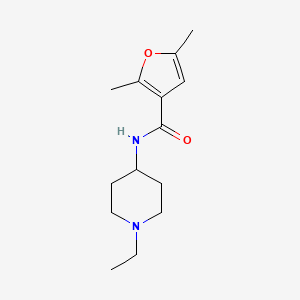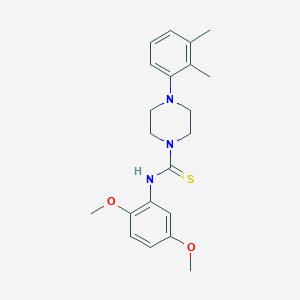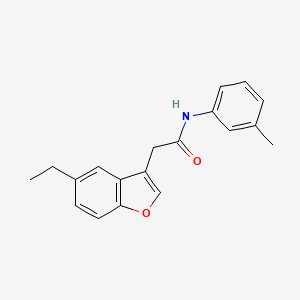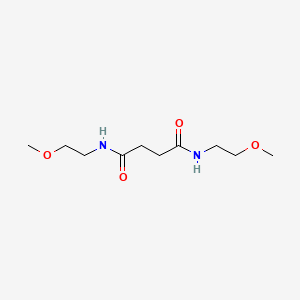![molecular formula C14H12N4OS4 B4878763 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B4878763.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer therapy.
Mecanismo De Acción
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide binds to the BH3-binding groove of Bcl-2 family proteins, disrupting their ability to inhibit apoptosis. This leads to the activation of the pro-apoptotic proteins Bax and Bak, which form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. The end result is the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to other anticancer therapies. It has also been shown to sensitize cancer cells to other therapies, such as chemotherapy and radiation therapy. This compound has been well-tolerated in preclinical studies and has shown promising results in early-phase clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide is its ability to induce apoptosis in cancer cells that are resistant to other therapies. Another advantage is its ability to sensitize cancer cells to other therapies, potentially enhancing their efficacy. However, this compound has limitations in terms of its specificity for Bcl-2 family proteins and its potential toxicity in normal cells.
Direcciones Futuras
There are several potential future directions for the development of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide and related compounds. One direction is the development of more specific inhibitors of Bcl-2 family proteins, which could potentially reduce toxicity in normal cells. Another direction is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Finally, the use of this compound and related compounds in combination with immunotherapies, such as checkpoint inhibitors, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide involves several steps, including the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl bromide to form 5-(allylthio)-1,3,4-thiadiazole-2-amine. This compound is then reacted with 2-chloro-1,3-benzothiazole to produce N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide. Finally, the chloroacetamide is reacted with sodium ethoxide and 2-mercaptobenzothiazole to yield this compound.
Aplicaciones Científicas De Investigación
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by binding to Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w. This compound has also been shown to sensitize cancer cells to other anticancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS4/c1-2-7-20-14-18-17-12(23-14)16-11(19)8-21-13-15-9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTOYKQTVKOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-N-(4-methoxyphenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B4878687.png)
![methyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4878691.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4878702.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4878715.png)
![3-ethyl-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878725.png)
![methyl 5-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4878729.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4878735.png)

![2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4878739.png)


![N-(2,4-dichlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4878769.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide](/img/structure/B4878775.png)
